molecular formula C12H15ClFNO3 B2409818 Tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate CAS No. 2253632-02-7

Tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate

Cat. No.: B2409818
CAS No.: 2253632-02-7
M. Wt: 275.7
InChI Key: CJVPIGCLAPCJOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-fluoro-6-methoxyphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog used in similar applications.

    3-chloro-2-fluoro-6-methoxyphenyl isocyanate: A precursor in the synthesis of the target compound.

    N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate: Lacks the tert-butyl group but has similar reactivity.

Uniqueness

Tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate is unique due to the presence of both the tert-butyl group and the 3-chloro-2-fluoro-6-methoxyphenyl moiety. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-fluoro-6-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3/c1-12(2,3)18-11(16)15-10-8(17-4)6-5-7(13)9(10)14/h5-6H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVPIGCLAPCJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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